molecular formula C10H11BF3K B3157808 Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide CAS No. 852623-46-2

Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide

Cat. No.: B3157808
CAS No.: 852623-46-2
M. Wt: 238.1 g/mol
InChI Key: QYHYWRWTTAOMHW-SZKNIZGXSA-N
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Description

This compound belongs to the class of organoboron compounds, which are known for their versatility in chemical reactions and stability under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide typically involves the reaction of potassium trifluoroborate with an appropriate alkene under specific conditions. One common method involves the hydroboration of alkenes using activated pyridine borane complexes at room temperature . Another method includes the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydroboration reactions. These reactions are carried out in controlled environments to ensure high yield and purity. The use of catalysts such as palladium pincer complexes can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions without degrading the boron functionality.

    Reduction: It can participate in reduction reactions, particularly in the presence of reducing agents like lithium aluminum hydride.

    Substitution: The compound is known for its role in substitution reactions, especially in Suzuki–Miyaura cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, tetrahydroxydiboron, and various electrophiles such as aryl bromides and chlorides . These reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from reactions involving this compound include various boronic acids, boronate esters, and other organoboron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide has a wide range of scientific research applications:

    Chemistry: It is extensively used in cross-coupling reactions to form carbon-carbon bonds, which are crucial in organic synthesis.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological pathways involving boron.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group enhances the compound’s reactivity and stability, allowing it to form stable intermediates and products. The molecular targets and pathways involved in its action include the formation of carbon-boron bonds and subsequent transformations into other functional groups .

Comparison with Similar Compounds

Similar Compounds

  • Potassium vinyltrifluoroborate
  • Potassium 4-methylphenyltrifluoroborate
  • Potassium 3-fluorophenyltrifluoroborate

Uniqueness

Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide stands out due to its unique combination of stability and reactivity. Unlike other similar compounds, it can undergo a wide range of chemical reactions under various conditions without degrading. This makes it a valuable reagent in both academic research and industrial applications .

Properties

IUPAC Name

potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BF3.K/c12-11(13,14)9-5-4-8-10-6-2-1-3-7-10;/h1-3,5-7,9H,4,8H2;/q-1;+1/b9-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHYWRWTTAOMHW-SZKNIZGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=CCCC1=CC=CC=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C/CCC1=CC=CC=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BF3K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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